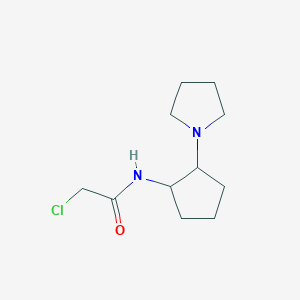
2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is a compound that features a pyrrolidine ring, a cyclopentyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide typically involves the reaction of 2-(pyrrolidin-1-yl)cyclopentanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction: Products include reduced forms, such as alcohols or amines.
Scientific Research Applications
2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclopentyl group contribute to the compound’s binding affinity and specificity. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(pyrrolidin-1-yl)pyridin-3-yl)acetamide
- 2-(pyrrolidin-1-yl)pyrimidines
- 2-(2-oxopyrrolidin-1-yl)acetamides
Uniqueness
2-chloro-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group differentiates it from other pyrrolidine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylcyclopentyl)acetamide |
InChI |
InChI=1S/C11H19ClN2O/c12-8-11(15)13-9-4-3-5-10(9)14-6-1-2-7-14/h9-10H,1-8H2,(H,13,15) |
InChI Key |
GKFXKQBLDQJIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCCC2NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


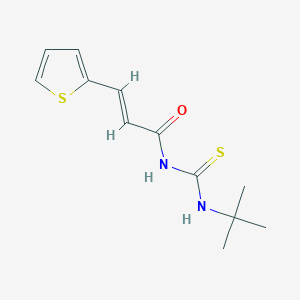
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
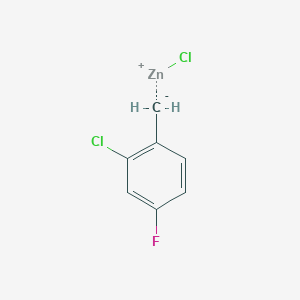
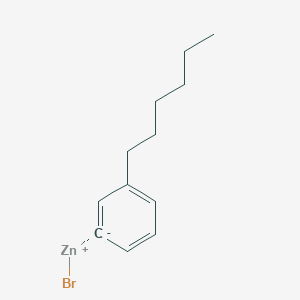
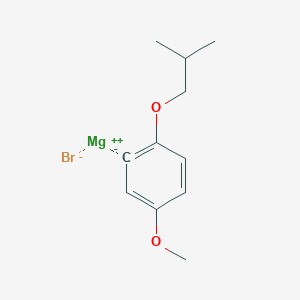
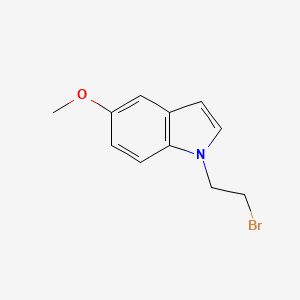
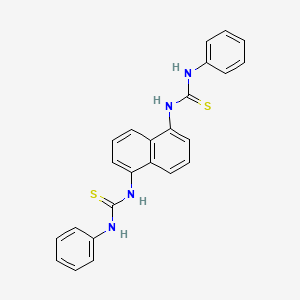
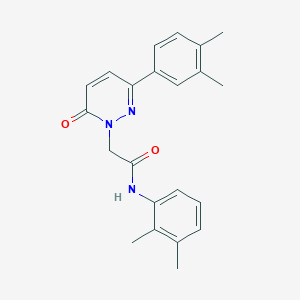
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
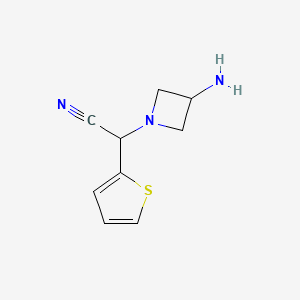
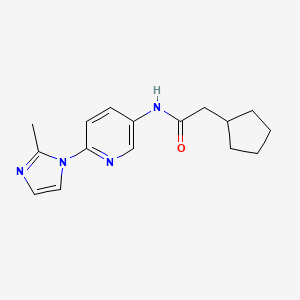

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
